molecular formula C15H11IO2 B1398646 (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid CAS No. 25229-69-0

(2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid

Cat. No.: B1398646
CAS No.: 25229-69-0
M. Wt: 350.15 g/mol
InChI Key: SHHWKJINWUZUIJ-UHFFFAOYSA-N
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Description

(2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring and a phenylacrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid typically involves the reaction of 4-iodobenzaldehyde with phenylacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an isomerization step to yield the desired (2Z)-isomer. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted phenylacrylic acids with various functional groups.

Scientific Research Applications

(2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(4-Bromophenyl)-3-phenylacrylic acid: Similar structure but with a bromine atom instead of iodine.

    (2Z)-2-(4-Chlorophenyl)-3-phenylacrylic acid: Similar structure but with a chlorine atom instead of iodine.

    (2Z)-2-(4-Fluorophenyl)-3-phenylacrylic acid: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid imparts unique chemical properties, such as higher reactivity in substitution reactions and potential for use in radiolabeling studies. This makes it distinct from its bromine, chlorine, and fluorine analogs.

Properties

IUPAC Name

2-(4-iodophenyl)-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h1-10H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHWKJINWUZUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid
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Reactant of Route 3
(2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid

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